N-(4-hydroxy-7-methyl-2-sulfanylbenzo[g]pteridin-8-yl)acetamide
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Overview
Description
N-{7-METHYL-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H-BENZO[G]PTERIDIN-8-YL}ACETAMIDE is a complex organic compound with a unique structure that includes a benzo[g]pteridin core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-METHYL-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H-BENZO[G]PTERIDIN-8-YL}ACETAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-{7-METHYL-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H-BENZO[G]PTERIDIN-8-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
N-{7-METHYL-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H-BENZO[G]PTERIDIN-8-YL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-{7-METHYL-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H-BENZO[G]PTERIDIN-8-YL}ACETAMIDE involves its interaction with specific molecular targets. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **N-{7-METHYL-4-OXO-2-SULFANYLIDENE-5,6,7,8-TETRAHYDRO-1H-1BENZOTHIOLO[2,3-D]PYRIMIDIN-3-YL}-2-[(4-METHYLPHENYL)METHYLSULFANYL]ACETAMIDE
- 2-[5-(4-BROMOBENZYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-3-METHYLBUTANOIC ACID ESTERS AND AMIDES
Uniqueness
N-{7-METHYL-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H-BENZO[G]PTERIDIN-8-YL}ACETAMIDE is unique due to its specific benzo[g]pteridin core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H11N5O2S |
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Molecular Weight |
301.33 g/mol |
IUPAC Name |
N-(7-methyl-4-oxo-2-sulfanylidene-1H-benzo[g]pteridin-8-yl)acetamide |
InChI |
InChI=1S/C13H11N5O2S/c1-5-3-8-9(4-7(5)14-6(2)19)16-11-10(15-8)12(20)18-13(21)17-11/h3-4H,1-2H3,(H,14,19)(H2,16,17,18,20,21) |
InChI Key |
XJRIEOODZYZXHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C)N=C3C(=N2)C(=O)NC(=S)N3 |
Origin of Product |
United States |
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